
4-(4-chlorophenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-chlorophenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings . One of the phenyl rings has a chlorine atom attached to it.
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the nature of the aromatic rings present in the molecule. The presence of the sulfur atom in the pyrimidine ring could introduce some interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors, including the presence of the electron-withdrawing chlorine atom and the electron-rich aromatic rings. The sulfur atom in the pyrimidine ring could also play a role in its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the chlorine atom could influence its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyrimidine derivatives, including compounds structurally related to 4-(4-chlorophenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione, have been studied for their effectiveness in inhibiting corrosion. For instance, certain pyrimidine-2-thione derivatives have shown significant potential in protecting mild steel from corrosion in acidic environments. These compounds operate by adsorbing onto the metal surface, and their effectiveness is influenced by their structural substituents (Soltani et al., 2015). Additionally, other pyrimidine derivatives have demonstrated similar protective effects on iron in acidic conditions, revealing their potential as corrosion inhibitors (Abdelazim et al., 2021).
Insecticidal Activity
Studies have revealed that certain 3,4-dihydropyrimidine derivatives, including those closely related to 4-(4-chlorophenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione, possess notable insecticidal properties. These compounds have been tested against pests like the pulse beetle, showing effective control at low concentrations, which suggests their potential as commercial insecticides (Upadhyay et al., 2011).
Antimicrobial and Anticancer Properties
Various 3,4-dihydropyrimidine-2(1H)-thione derivatives have been synthesized and tested for their biological activities. Some of these compounds have demonstrated moderate antimicrobial activity against bacteria and fungi, indicating their potential in pharmaceutical applications (Guna & Purohit, 2012). Additionally, certain 3,4-dihydropyrimidine-2(1H)-thione derivatives have shown promising results in inhibiting the growth of cancer cells, especially in breast cancer cell lines, suggesting their potential in anticancer drug development (Sośnicki et al., 2014).
Material Science and Chemistry
In material science and synthetic chemistry, dihydropyrimidine-2(1H)-thione derivatives have been used as building blocks in the synthesis of various heterocyclic compounds. These compounds serve as a foundation for creating new materials with potential applications in various fields, including pharmaceuticals and electronics (Kulakov, 2009).
Antioxidant Properties
Investigations into the antioxidant capabilities of dihydropyrimidine derivatives have shown that certain modifications, such as the introduction of ferrocenyl groups, can significantly enhance their effectiveness. These findings suggest potential applications in protecting biomolecules, like DNA, from oxidative damage, which is crucial in the context of diseases and aging (Wang & Liu, 2014).
Direcciones Futuras
Given the lack of information on this specific compound, future research could focus on synthesizing it and studying its properties and potential applications. Compounds with similar structures have shown a wide range of biological activities, suggesting that this compound could also have interesting biological properties .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-13-8-6-12(7-9-13)15-10-14(18-16(20)19-15)11-4-2-1-3-5-11/h1-10,15H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNSDJNIGHXYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(NC(=S)N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide](/img/structure/B2755449.png)
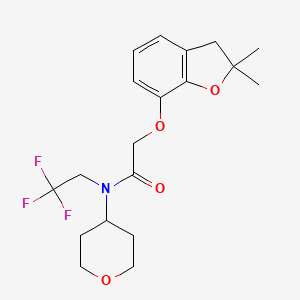
![[3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B2755451.png)
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2755452.png)
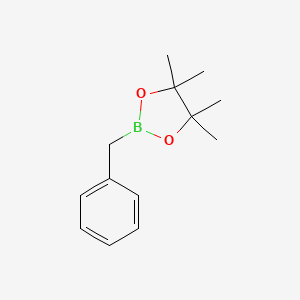
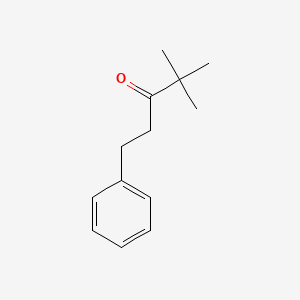
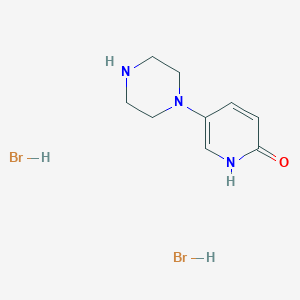
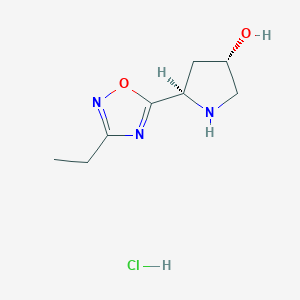
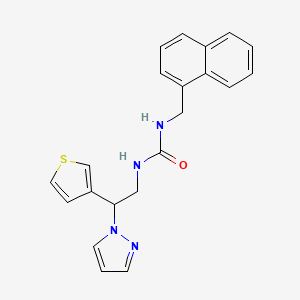
![1-[3-(4-Methylphenoxy)propyl]benzimidazole](/img/structure/B2755463.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2755464.png)
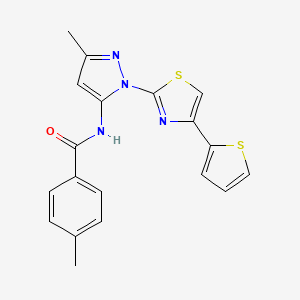
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2755467.png)
![Tert-butyl 4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2755469.png)